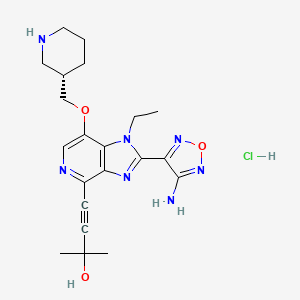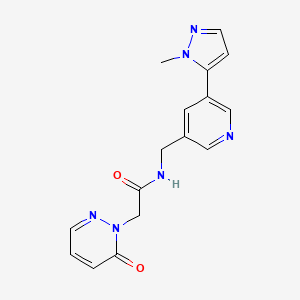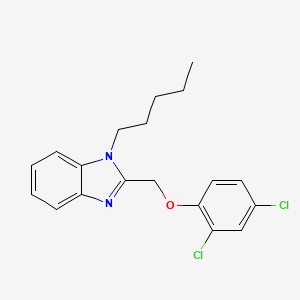![molecular formula C22H28FN3O3 B2599153 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one CAS No. 2309573-09-7](/img/structure/B2599153.png)
6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a pyridazinone derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In cancer cells, this compound has been found to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. Inflammatory diseases, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammatory diseases, this compound has been found to reduce the production of inflammatory mediators, leading to a reduction in inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one for lab experiments is its specificity for certain enzymes and receptors, making it a potential candidate for targeted therapy. Additionally, this compound has been found to exhibit low toxicity in animal studies, making it a safer alternative to other compounds currently used in cancer and inflammatory disease treatment. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one. One area of research is in the development of more efficient synthesis methods to produce this compound on a larger scale. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in targeted therapy. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one involves a multi-step process that begins with the reaction of tert-butyl 4-bromobenzoate with 4-fluorophenol to form tert-butyl 4-(4-fluorophenoxy)benzoate. This intermediate product is then reacted with piperidine-4-carboxylic acid to form tert-butyl 4-[1-(piperidin-4-yl)propan-2-yl]benzoate. The final step involves the reaction of this intermediate product with 2-chloro-3-cyanopyridine to form the desired product, this compound.
Scientific Research Applications
6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been found to exhibit several potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment, where this compound has been found to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-15(29-18-7-5-16(23)6-8-18)21(28)25-13-11-17(12-14-25)26-20(27)10-9-19(24-26)22(2,3)4/h5-10,15,17H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXXXVURANWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C(C)(C)C)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2599072.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/no-structure.png)


![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide](/img/structure/B2599080.png)



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2599089.png)
